![molecular formula C15H19N3O3S B11160448 2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11160448.png)
2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications.
Preparation Methods
The synthesis of 2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of 2,6-dimethoxybenzoic acid with an appropriate amine derivative. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction yields can vary, but they are generally in the range of 40-72% .
Chemical Reactions Analysis
2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in studies related to its antioxidant and antibacterial activities.
Medicine: It is being explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the synthesis of specific proteins or interfere with cellular signaling pathways .
Comparison with Similar Compounds
2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other benzamide derivatives such as:
Isoxaben: A benzamide obtained by the condensation of 2,6-dimethoxybenzoic acid and 3-(3-methylpentan-3-yl)-1,2-oxazol-5-amine.
2,6-Dimethoxy-N-(2-methylpropyl)benzamide: Another benzamide derivative with similar structural features but different biological activities.
Properties
Molecular Formula |
C15H19N3O3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C15H19N3O3S/c1-9(2)8-12-17-18-15(22-12)16-14(19)13-10(20-3)6-5-7-11(13)21-4/h5-7,9H,8H2,1-4H3,(H,16,18,19) |
InChI Key |
LIMIVFNCRICEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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